n4-(5,7-Dichloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine
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Overview
Description
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a quinoline derivative known for its significant biological activities Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of medicine and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves the reaction of 5,7-dichloroquinoline with N1,N1-diethylpentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as stannous chloride dihydrate or indium chloride . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound also exhibits antimicrobial activity by interfering with bacterial DNA synthesis and promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Quinine: A natural alkaloid with antimalarial properties.
Mefloquine: A synthetic quinoline derivative used as an antimalarial drug.
Uniqueness
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its diethylpentane-1,4-diamine moiety enhances its lipophilicity and cellular uptake, making it more effective in targeting intracellular pathogens compared to other similar compounds.
Properties
CAS No. |
5437-27-4 |
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Molecular Formula |
C18H25Cl2N3 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-N-(5,7-dichloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25Cl2N3/c1-4-23(5-2)10-6-7-13(3)22-16-8-9-21-17-12-14(19)11-15(20)18(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,21,22) |
InChI Key |
HKRWSMQLFBBOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl |
Origin of Product |
United States |
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